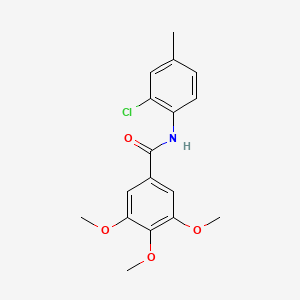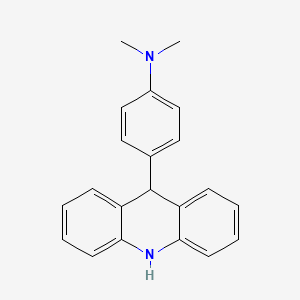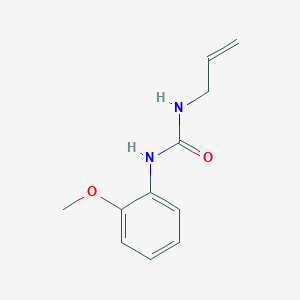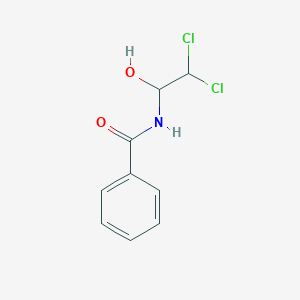
2-Bromo-4-chloropivalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of 2-Bromo-4-chloropivalamide typically involves multiple steps, starting from p-nitrotoluene as the initial material. The process includes substitution, reduction, substitution, hydrolysis, and elimination reactions .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves optimizing the reaction conditions to achieve high yield and purity. This often includes controlling temperature, reaction time, and the use of appropriate solvents and catalysts.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Bromo-4-chloropivalamide can undergo various chemical reactions, including:
Substitution Reactions: Commonly involving halogen exchange or nucleophilic substitution.
Oxidation and Reduction Reactions: These reactions can modify the functional groups attached to the aromatic ring.
Hydrolysis: This reaction can lead to the formation of corresponding acids or amides.
Common Reagents and Conditions:
Brominating Agents: Such as pyridine hydrobromide perbromide for bromination reactions.
Solvents: Acetic acid is often used as a solvent in these reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, bromination can yield bromo-substituted derivatives, while hydrolysis can produce corresponding acids.
Applications De Recherche Scientifique
2-Bromo-4-chloropivalamide has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Medicine: Investigated for its potential antimicrobial and anticancer properties.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mécanisme D'action
The mechanism of action of 2-Bromo-4-chloropivalamide involves its interaction with specific molecular targets and pathways. While detailed studies on its mechanism are limited, it is believed to exert its effects through binding to certain receptors or enzymes, thereby influencing biological processes .
Comparaison Avec Des Composés Similaires
2-Bromo-4-chloropyrimidine: A compound with similar halogen substitutions on a pyrimidine ring.
2-Bromo-4-chloropyridine: Another related compound with a pyridine ring structure.
Uniqueness: 2-Bromo-4-chloropivalamide is unique due to its specific structural configuration, which includes a pivalamide group attached to a brominated and chlorinated aromatic ring. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Propriétés
Formule moléculaire |
C11H13BrClNO |
|---|---|
Poids moléculaire |
290.58 g/mol |
Nom IUPAC |
N-(2-bromo-4-chlorophenyl)-2,2-dimethylpropanamide |
InChI |
InChI=1S/C11H13BrClNO/c1-11(2,3)10(15)14-9-5-4-7(13)6-8(9)12/h4-6H,1-3H3,(H,14,15) |
Clé InChI |
YQZVDKHNBCIHCR-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C(=O)NC1=C(C=C(C=C1)Cl)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(4-{[4-(Benzoylamino)phenyl]sulfonyl}phenyl)benzamide](/img/structure/B11959582.png)
![1,4-Benzenediamine, N,N'-bis[[4-(octyloxy)phenyl]methylene]-](/img/structure/B11959587.png)








![N-(4-Methylphenyl)-2-({4-(3-methylphenyl)-5-[(4-(3-methylphenyl)-5-{[2-oxo-2-(4-toluidino)ethyl]sulfanyl}-4H-1,2,4-triazol-3-YL)methyl]-4H-1,2,4-triazol-3-YL}sulfanyl)acetamide](/img/structure/B11959669.png)


![N'-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]-3-(2-methoxyphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11959685.png)
